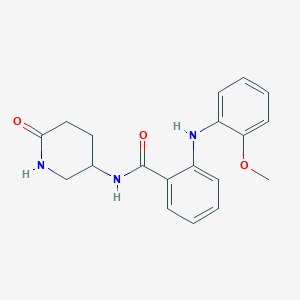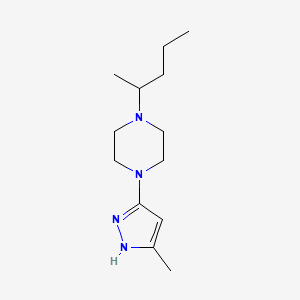![molecular formula C17H24N4O B6708744 2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide](/img/structure/B6708744.png)
2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a hexanamide backbone substituted with a phenylmethyl group and a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the triazole ring in the presence of a Lewis acid catalyst.
Formation of the Hexanamide Backbone: The final step involves the formation of the hexanamide backbone through an amidation reaction, where a hexanoic acid derivative reacts with the triazole-phenylmethyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a Lewis acid catalyst for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]pentanamide
- 2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]butanamide
- 2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]propanamide
Uniqueness
Compared to similar compounds, 2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide may exhibit unique properties due to the length of its hexanamide backbone, which can influence its chemical reactivity, biological activity, and overall stability. The presence of the triazole ring and phenylmethyl group also contributes to its distinct characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-4-5-9-12(2)17(22)19-15(14-10-7-6-8-11-14)16-18-13(3)20-21-16/h6-8,10-12,15H,4-5,9H2,1-3H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVJJUAOKXHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)NC(C1=CC=CC=C1)C2=NNC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-1-(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)-2-hydroxybutan-1-one](/img/structure/B6708669.png)
![2-methoxy-6-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyridine-4-carboxamide](/img/structure/B6708674.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6708694.png)
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6708703.png)
![[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B6708705.png)

![2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B6708720.png)
![2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide](/img/structure/B6708738.png)
![N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide](/img/structure/B6708746.png)
![[4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B6708751.png)
![N-[(2-methylpyrimidin-4-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708759.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708775.png)
